

# Application Notes and Protocols: Synthesis of 4-Butoxybenzaldehyde from p-Hydroxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

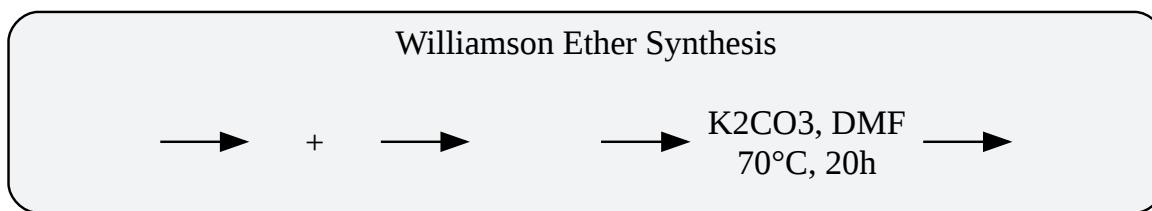
## Compound of Interest

Compound Name: *4-Butoxybenzaldehyde*

Cat. No.: *B1265825*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


## Abstract

This document provides a comprehensive protocol for the synthesis of **4-Butoxybenzaldehyde**, a valuable intermediate in the preparation of various organic molecules, including active pharmaceutical ingredients. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ethers. This process involves the reaction of p-hydroxybenzaldehyde with 1-bromobutane in the presence of a base. The protocol detailed herein offers a high-yield synthesis, making it suitable for laboratory and potential scale-up applications in drug discovery and development.

## Introduction

**4-Butoxybenzaldehyde** is a key building block in organic synthesis, utilized in the creation of more complex molecules with potential biological activity.<sup>[1]</sup> Its structure, featuring a butoxy group and an aldehyde functional group, allows for a variety of subsequent chemical transformations. The Williamson ether synthesis is the chosen method for this transformation due to its efficiency and reliability in forming aryl ethers.<sup>[2][3]</sup> The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated from the deprotonation of p-hydroxybenzaldehyde by a base, attacks the electrophilic carbon of 1-bromobutane.<sup>[2][4]</sup>

## Reaction Scheme



[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **4-Butoxybenzaldehyde**.

## Data Presentation

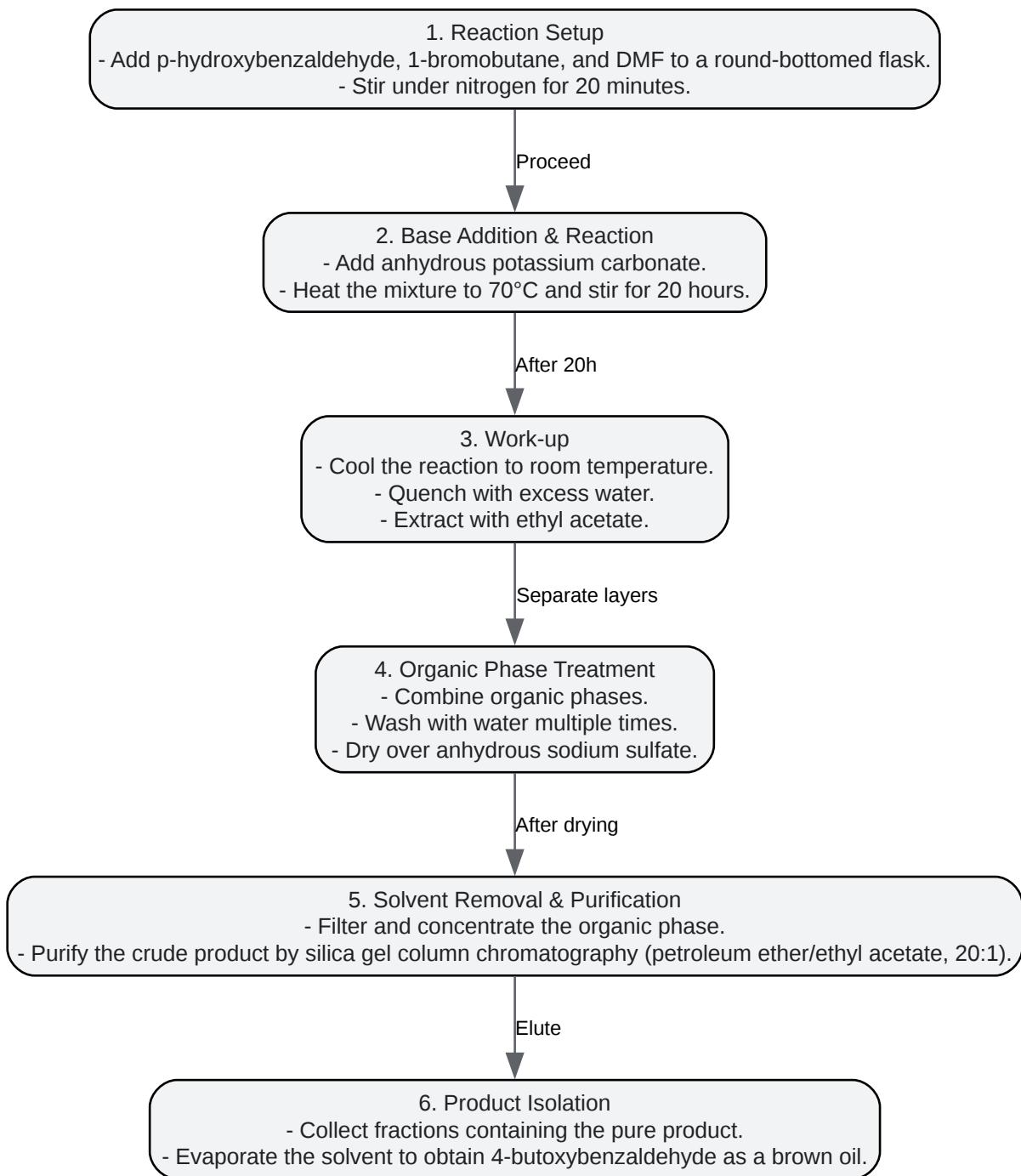
The following table summarizes the key quantitative data for the synthesis of **4-Butoxybenzaldehyde**.

| Parameter                     | Value                                          | Reference                               |
|-------------------------------|------------------------------------------------|-----------------------------------------|
| Reactants                     |                                                |                                         |
| p-Hydroxybenzaldehyde         | 35 g (287 mmol)                                | <a href="#">[1]</a>                     |
| 1-Bromobutane                 | 30.92 mL (287 mmol)                            | <a href="#">[1]</a>                     |
| Anhydrous Potassium Carbonate | 118.83 g (860 mmol)                            | <a href="#">[1]</a>                     |
| Solvent                       |                                                |                                         |
| N,N-Dimethylformamide (DMF)   | 750 mL                                         | <a href="#">[1]</a>                     |
| Reaction Conditions           |                                                |                                         |
| Temperature                   | 70 °C                                          | <a href="#">[1]</a>                     |
| Reaction Time                 | 20 hours                                       | <a href="#">[1]</a>                     |
| Atmosphere                    | Nitrogen                                       | <a href="#">[1]</a>                     |
| Product Information           |                                                |                                         |
| Product Name                  | 4-Butoxybenzaldehyde                           |                                         |
| Molecular Formula             | C <sub>11</sub> H <sub>14</sub> O <sub>2</sub> | <a href="#">[5]</a>                     |
| Molecular Weight              | 178.23 g/mol                                   | <a href="#">[6]</a>                     |
| Yield                         | 95%                                            | <a href="#">[1]</a>                     |
| Physical Form                 | Brown oily liquid                              | <a href="#">[1]</a>                     |
| Boiling Point                 | 285 °C                                         | <a href="#">[1]</a> <a href="#">[7]</a> |
| Density                       | 1.031 g/mL at 25 °C                            | <a href="#">[1]</a>                     |

## Experimental Protocols

This protocol is adapted from established procedures for Williamson ether synthesis.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Materials and Reagents


- p-Hydroxybenzaldehyde
- 1-Bromobutane
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Petroleum ether
- Deionized water
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography

## Equipment

- 1000 mL Round-bottomed flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Nitrogen inlet
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Standard laboratory glassware

## Experimental Workflow Diagram

## Experimental Workflow for 4-Butoxybenzaldehyde Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Butoxybenzaldehyde**.

## Detailed Procedure

- Reaction Setup: In a 1000 mL round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve p-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in N,N-dimethylformamide (DMF, 750 mL).[1]
- Inert Atmosphere: Purge the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction. Stir the mixture for 20 minutes.[1]
- Base Addition and Reaction: To the stirred solution, add anhydrous potassium carbonate (118.83 g, 860 mmol). Heat the reaction mixture to 70 °C and continue stirring for 20 hours. [1]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding an excess of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[1]
- Extraction and Drying: Combine the organic layers and wash them several times with water to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate.[1]
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (20:1) to yield the pure **4-butoxybenzaldehyde** as a brown oil.[1]

## Characterization

The structure and purity of the synthesized **4-Butoxybenzaldehyde** can be confirmed by spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.[1]

- <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) δ (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.85-1.79 (m, 2H), 1.57-1.49 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H).[1]
- <sup>13</sup>C NMR (125 MHz, CDCl<sub>3</sub>) δ (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7.[1]
- ESI-MS: m/z 179.2 ([M + H]<sup>+</sup>).[1]

## Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- 1-Bromobutane is a flammable liquid and an irritant. Handle with care.
- DMF is a skin and eye irritant. Avoid contact and inhalation.
- p-Hydroxybenzaldehyde can cause skin and eye irritation.
- Potassium carbonate is an irritant. Avoid dust inhalation.

This detailed protocol provides a reliable method for the synthesis of **4-Butoxybenzaldehyde**, a crucial intermediate for further chemical exploration in the fields of medicinal chemistry and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzaldehyde, 4-butoxy- [webbook.nist.gov]
- 6. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 4-Butoxybenzaldehyde from p-Hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1265825#synthesis-of-4-butoxybenzaldehyde-from-p-hydroxybenzaldehyde>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)